molecular formula C15H15NO3 B1455151 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine CAS No. 1187170-68-8

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Cat. No.: B1455151
CAS No.: 1187170-68-8
M. Wt: 257.28 g/mol
InChI Key: VLRHTXLCLYXZSP-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a benzoyl group attached to a pyridine ring, with methoxy groups at the 2 and 5 positions of the benzoyl ring and a methyl group at the 5 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine typically involves the reaction of 2,5-dimethoxybenzoyl chloride with 5-methylpyridine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. Common bases used in this reaction include triethylamine (TEA) and pyridine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the benzoyl moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-4-6-13(16-9-10)15(17)12-8-11(18-2)5-7-14(12)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRHTXLCLYXZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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